2-(4-ethylbenzoyl)cyclohexane-1-carboxylic Acid

Lipophilicity QSAR Membrane permeability

2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 887594-03-8) is a synthetic cyclohexane carboxylic acid derivative with molecular formula C₁₆H₂₀O₃, molecular weight 260.33 g/mol, and a computed XLogP3 of 3.5, indicating moderate lipophilicity. The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 887594-03-8
Cat. No. B7724350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylbenzoyl)cyclohexane-1-carboxylic Acid
CAS887594-03-8
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
InChIInChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)
InChIKeyQDQFMUNMHVYHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 887594-03-8): Physicochemical and Isomeric Baseline for Research Procurement


2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 887594-03-8) is a synthetic cyclohexane carboxylic acid derivative with molecular formula C₁₆H₂₀O₃, molecular weight 260.33 g/mol, and a computed XLogP3 of 3.5, indicating moderate lipophilicity [1]. The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. Its structure features a 4-ethylbenzoyl substituent at the 2-position of cyclohexane-1-carboxylic acid, creating two stereogenic centers; the CAS registry 887594-03-8 corresponds to a stereochemically unspecified or mixed-isomer form. This baseline differentiates it from position-specific regioisomers (e.g., 3‑ or 4‑substituted cyclohexane analogs) and from the fully resolved cis and trans stereoisomers that carry distinct CAS numbers and procurement specifications [1][2].

Why In-Class Cyclohexane Carboxylic Acid Analogs Cannot Substitute for 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid in Structure-Activity-Defined Applications


Superficial in-class resemblance among 2‑aroylcyclohexane‑1‑carboxylic acids masks substantial differences in lipophilicity, molecular flexibility, and stereochemical composition that directly control target binding, membrane permeability, and metabolic stability. Replacing the 4‑ethyl substituent with a smaller methyl group reduces computed XLogP3 by 0.5 log units and removes one rotatable bond, while altering the substitution position from the 2‑ to the 3‑ or 4‑position of the cyclohexane ring shifts the spatial orientation of the carboxylic acid pharmacophore [1][2]. Additionally, procurement of an unresolved isomeric mixture (CAS 887594-03-8) versus a single enantiomerically defined cis or trans isomer (e.g., CAS 733742-65-9) can yield divergent biological readouts in assays where stereochemistry is critical . These quantifiable differences make blind interchange of analogs a source of irreproducible results in insect juvenile hormone mimic screens and related SAR campaigns.

Quantitative Differentiation Evidence for 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 887594-03-8) Versus Closest Analogs


Lipophilicity (XLogP3) Advantage of the 4‑Ethyl Substituent Over the 4‑Methyl Analog

The computed partition coefficient XLogP3 for 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is 3.5, compared to 3.0 for the 4‑methyl analog, representing a 0.5 log unit increase [1][2]. This difference corresponds to a roughly three‑fold higher predicted partition into octanol, which can enhance passive membrane diffusion and target site penetration in cell‑based assays.

Lipophilicity QSAR Membrane permeability

Increased Molecular Flexibility Conferred by the 4‑Ethyl Group Relative to the 4‑Methyl Analog

The 4‑ethyl analog possesses four rotatable bonds versus three for the 4‑methyl derivative, with the extra rotatable bond residing in the ethyl side chain [1][2]. This added degree of freedom can influence the entropic cost of binding to a rigid receptor pocket, potentially altering both binding affinity and selectivity profiles.

Rotatable bonds Conformational flexibility Entropic penalty

Stereochemical Flexibility of the Mixed-Isomer Form (CAS 887594-03-8) Versus Defined Cis Isomer (CAS 733742-65-9)

CAS 887594-03-8 represents a stereochemically unspecified or mixed‑isomer form, whereas the cis isomer (1R,2S) is registered under CAS 733742-65-9 and is commercially available from Sigma Aldrich at a certified purity of 97% [1]. The mixed‑isomer product may contain both cis and trans diastereomers, directly impacting the reproducibility of stereosensitive biological assays.

Stereochemistry Isomeric purity Procurement specification

Molecular Weight and Topological Surface Area Differentiation from the 4‑Methyl Analog

The molecular weight of 260.33 g/mol for the 4‑ethyl compound exceeds that of the 4‑methyl analog (246.30 g/mol) by 14.03 g/mol, equivalent to one methylene unit [1][2]. The topological polar surface area (TPSA) remains constant at 54.4 Ų, indicating that the additional mass does not increase hydrogen‑bonding capacity. This creates a differentiated profile where lipophilicity rises without compromising key drug-likeness metrics.

Molecular weight Polar surface area Drug-likeness

Optimal Procurement and Application Scenarios for 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 887594-03-8)


Insect Juvenile Hormone Mimic Primary Screening Libraries

The mixed‑isomer form (CAS 887594-03-8) is well‑suited for high‑throughput primary screens against insect juvenile hormone receptors. Its elevated logP (3.5) and additional rotatable bond compared to the 4‑methyl analog provide a distinct physicochemical profile that can probe a different region of chemical space [1][2]. Procurement of the unspecified‑stereochemistry product at scale reduces initial screening costs while enabling downstream hit confirmation with resolved cis or trans isomers.

Structure–Activity Relationship (SAR) Studies on 4‑Alkyl Substituent Effects

In a systematic SAR campaign, comparing 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid with its 4‑methyl, 4‑isopropyl, or 4‑halo congeners allows deconvolution of steric and lipophilic contributions to activity. The quantitative differences in XLogP3 (+0.5 log units vs. methyl), rotatable bond count (+1), and molecular weight (+14 Da) provide measurable parameters for QSAR model building [1][2].

Stereochemical Influence Assessment in In Vivo Insect Growth Regulation

When stereochemistry proves critical for in vivo juvenile hormone mimic activity, researchers should transition from the mixed‑isomer starting material (CAS 887594-03-8) to the analytically defined cis isomer (CAS 733742-65-9, 97% purity) . The certified purity ensures that observed biological effects are attributable to the (1R,2S) stereochemistry rather than contaminating diastereomers, enabling rigorous data interpretation.

Synthetic Intermediate for Advanced Juvenile Hormone Analog Design

The carboxylic acid function serves as a handle for amide, ester, or hydrazide derivatization, and the 4‑ethylbenzoyl group provides a lipophilic anchor that can be further diversified. The compound's 4‑rotatable‑bond framework allows introduction of additional functional groups without drastically altering the core conformation, making it a versatile scaffold for late‑stage functionalization in medchem or agrochem programs [1].

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